(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS No.: 151004-92-1
Cat. No.: VC21106612
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151004-92-1 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | (1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 |
| Standard InChI Key | OXFGRWIKQDSSLY-VIFPVBQESA-N |
| Isomeric SMILES | C1C[NH2+][C@@H](C2=CC=CC=C21)C(=O)[O-] |
| SMILES | C1CNC(C2=CC=CC=C21)C(=O)O |
| Canonical SMILES | C1C[NH2+]C(C2=CC=CC=C21)C(=O)[O-] |
Introduction
Chemical Structure and Properties
(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid belongs to the broader class of isoquinoline alkaloids, specifically the 1,2,3,4-tetrahydroisoquinolines (THIQ) family. These compounds form an important category of both natural products and synthetic molecules with diverse biological activities . The compound features a fused bicyclic structure with a partially saturated isoquinoline core and a carboxylic acid group at position 1.
The specific chemical characteristics of this compound include a defined stereochemistry, with the S-configuration at the C1 position being critical for many of its biological activities. Its molecular formula is C10H11NO2 with a molecular weight of 177.20 g/mol . The compound contains a basic nitrogen atom in the tetrahydroisoquinoline ring system and an acidic carboxyl group, giving it interesting amphoteric properties that influence its pharmacological behavior.
Physical and Chemical Identifiers
The compound can be identified through various chemical descriptors as detailed in the following table:
| Property | Value |
|---|---|
| IUPAC Name | (1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| CAS Number | 151004-92-1 |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| InChI | InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 |
| InChIKey | OXFGRWIKQDSSLY-VIFPVBQESA-N |
| SMILES | C1CNC@@HC(=O)O |
The compound exists as a solid at room temperature and is typically available commercially at purity levels of 97% or higher . Its stereochemistry is a defining characteristic, distinguishing it from its R-enantiomer, (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which has different biological activities and applications .
Biological Significance and Mechanisms of Action
(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid demonstrates significant biological activities relevant to various physiological processes. The tetrahydroisoquinoline scaffold has garnered considerable attention in the scientific community due to its diverse biological potential against various pathogens and neurodegenerative disorders .
Research has shown that compounds containing the THIQ core structure can interact with multiple biological targets, including various enzymes and receptors in the central nervous system. The specific S-enantiomer of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is particularly interesting due to its stereospecific interactions with biological targets that can significantly influence neurotransmitter systems .
Receptor Interactions
One notable biological interaction involves the CXCR7 receptor, where derivatives containing this compound have shown modulating activity. These interactions are significant as they may lead to therapeutic applications in various disease states . The compound's structure allows it to serve as a scaffold for the development of specific receptor ligands, with the stereochemistry at the C1 position playing a crucial role in determining binding affinity and selectivity.
The unique structural features of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid enable it to interact with specific biological targets in ways that differ from its R-enantiomer, highlighting the importance of stereochemistry in biological recognition and drug development.
Pharmaceutical Applications
(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid serves as a key intermediate in pharmaceutical development, particularly for drugs targeting neurological disorders . The compound's structural characteristics make it valuable in medicinal chemistry for developing therapeutic agents with specific pharmacological profiles.
Neurological Disorder Treatments
The compound shows particular promise in the development of treatments for neurological conditions, including:
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Neurodegenerative disorders: Compounds based on the THIQ scaffold have demonstrated potential in addressing conditions like Parkinson's disease and Alzheimer's disease .
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Psychiatric conditions: Research utilizing this compound has contributed to understanding the mechanisms behind depression and anxiety, potentially leading to new therapeutic approaches .
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Neuroprotective agents: Derivatives of this compound may offer protection against neurodegenerative processes through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems.
Template-Fixed Peptidomimetics
An important pharmaceutical application involves the incorporation of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid into template-fixed peptidomimetics that can modulate the CXCR7 receptor. These structures may be useful in treating or preventing various diseases and conditions, as indicated in patent literature . This approach represents a sophisticated use of the compound's structural features to create targeted therapeutic agents with specific biological activities.
Research Applications and Synthetic Utility
Beyond its direct pharmaceutical applications, (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves multiple functions in scientific research and organic synthesis.
Organic Synthesis Applications
In organic chemistry, this compound acts as a versatile building block, enabling the creation of complex molecules with potential therapeutic effects . Its well-defined stereochemistry and reactive functional groups make it particularly valuable for stereoselective syntheses. The compound can serve as a chiral auxiliary or template for the construction of more complex molecular architectures, particularly those requiring precise spatial arrangements of functional groups.
Enzyme Inhibitor Design
The compound is employed in the design of enzyme inhibitors, which can lead to advancements in treating diseases linked to enzyme dysfunction . Its structural features allow it to mimic natural substrates or transition states in enzymatic reactions, making it useful for developing specific and potent inhibitors. Such inhibitors may target enzymes involved in neurotransmitter metabolism, protein processing, or other critical biochemical pathways.
Material Science Investigations
Interestingly, (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is also investigated for potential applications in material science, particularly in the development of sensors and electronic components . The compound's unique structure and functional groups enable it to be incorporated into novel materials with specific physical or chemical properties, potentially leading to advancements in sensing technologies or electronic devices.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its derivatives is essential for rational drug design and optimization. Several structural features significantly influence the biological activity of this compound and related derivatives.
Key Structural Elements Affecting Activity
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Stereochemistry at C1: The S-configuration at position 1 is critical for many biological activities, distinguishing it from the R-enantiomer .
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Carboxylic acid group: This functional group participates in hydrogen bonding and ionic interactions with target proteins.
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Tetrahydroisoquinoline core: The partially saturated heterocyclic system provides a rigid scaffold that positions functional groups in specific spatial orientations.
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NH group: Serves as a hydrogen bond donor and can be modified to alter pharmacokinetic properties.
Modifications to these key structural elements can significantly alter the compound's biological activity, selectivity, and pharmacokinetic properties. The extensive SAR studies conducted on THIQ analogs have provided valuable insights for developing more potent and selective compounds for specific therapeutic targets .
Comparison with Related Compounds
Enantiomeric Comparison
A direct comparison between (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its R-enantiomer reveals significant differences in biological activity and applications. While the S-enantiomer is widely used in pharmaceutical development and neuroscience research, the R-enantiomer (CAS: 151004-93-2) has its own distinct profile of biological activities .
The following table highlights key differences between these enantiomers:
| Property | (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid |
|---|---|---|
| CAS Number | 151004-92-1 | 151004-93-2 |
| Stereochemistry | S-configuration at C1 | R-configuration at C1 |
| Receptor Binding | Specific pattern of receptor affinities | Different receptor binding profile |
| Typical Applications | Neurological research, pharmaceutical intermediates | May have different pharmaceutical applications |
This enantiomeric comparison underscores the importance of stereochemistry in determining biological activity and highlights the specific value of the S-enantiomer in various research and pharmaceutical applications.
Broader THIQ Family
(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid belongs to the larger family of tetrahydroisoquinoline compounds, which includes numerous naturally occurring and synthetic variants. These compounds share the basic THIQ scaffold but differ in substitution patterns, additional functional groups, and stereochemistry .
Many natural THIQ alkaloids demonstrate significant biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific structural features of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid position it as an important member of this family with unique applications in pharmaceutical research and development.
Synthetic Approaches
Several synthetic strategies have been developed to construct the core THIQ scaffold and specifically to produce (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiomeric purity. These approaches typically focus on establishing the correct stereochemistry at the C1 position while efficiently constructing the heterocyclic ring system.
Common synthetic approaches include:
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Asymmetric Pictet-Spengler reactions
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Enzymatic resolutions of racemic mixtures
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Chiral auxiliary-based approaches
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Catalytic asymmetric hydrogenation of appropriately substituted isoquinolines
Future Research Directions
The ongoing investigation of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its derivatives continues to open new avenues for drug discovery and development. Several promising research directions are emerging:
Novel Therapeutic Applications
Current research suggests potential applications beyond neurological disorders, including:
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Anti-inflammatory agents based on the THIQ scaffold
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Antimicrobial compounds targeting resistant pathogens
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Novel approaches to metabolic disorders
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Cancer therapeutics targeting specific signaling pathways
Advanced Drug Delivery Systems
Incorporating (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid into modern drug delivery systems may enhance the efficacy and selectivity of resulting therapeutic agents. Research into polymer conjugates, nanoparticle formulations, and targeted delivery approaches could significantly expand the utility of compounds based on this scaffold.
Combination Therapies
The unique pharmacological profile of compounds derived from (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid makes them candidates for inclusion in combination therapies targeting complex disorders with multiple underlying mechanisms. This approach could prove particularly valuable for conditions like Alzheimer's disease, where multiple pathological processes contribute to disease progression.
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